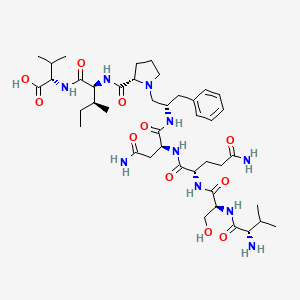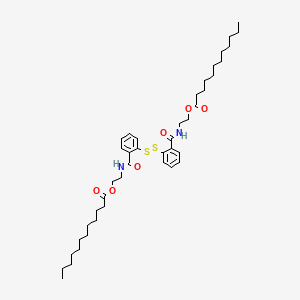
2,2'-Dithiobis(N-(2-(lauroxyloxy)ethyl)benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Benzamides are significant amide compounds widely used in various fields, including medicine, industry, and research .
- This compound features a dithio linkage (two sulfur atoms) and an N-(2-(lauroxyloxy)ethyl) group attached to the benzamide core.
2,2’-Dithiobis(N-(2-(lauroxyloxy)ethyl)benzamide): is a benzamide derivative.
Métodos De Preparación
Synthetic Routes: It can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.
Reaction Conditions: The specific synthetic steps and conditions would depend on the chosen starting materials.
Análisis De Reacciones Químicas
Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired transformation.
Major Products: The products formed from these reactions would depend on the reaction type and substituents.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).
Medicine: Possible applications in drug discovery due to its unique structure.
Industry: May find use in plastics, rubber, and paper industries.
Mecanismo De Acción
- Detailed information on the mechanism of action is not readily available.
- Further research is needed to understand how this compound exerts its effects.
- Molecular targets and pathways remain to be explored.
Comparación Con Compuestos Similares
Similar Compounds: While direct comparisons are limited, other benzamide derivatives exhibit diverse properties.
Uniqueness: Highlight the dithio linkage and the N-(2-(lauroxyloxy)ethyl) group as distinguishing features.
Propiedades
Número CAS |
78010-13-6 |
|---|---|
Fórmula molecular |
C42H64N2O6S2 |
Peso molecular |
757.1 g/mol |
Nombre IUPAC |
2-[[2-[[2-(2-dodecanoyloxyethylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]ethyl dodecanoate |
InChI |
InChI=1S/C42H64N2O6S2/c1-3-5-7-9-11-13-15-17-19-29-39(45)49-33-31-43-41(47)35-25-21-23-27-37(35)51-52-38-28-24-22-26-36(38)42(48)44-32-34-50-40(46)30-20-18-16-14-12-10-8-6-4-2/h21-28H,3-20,29-34H2,1-2H3,(H,43,47)(H,44,48) |
Clave InChI |
ZLIMUOAAUHDOIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCOC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


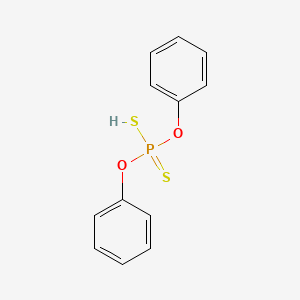
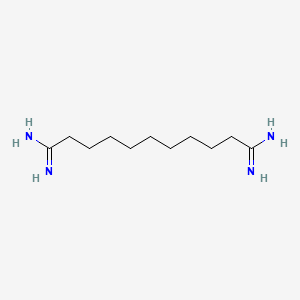
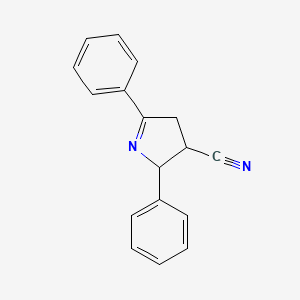
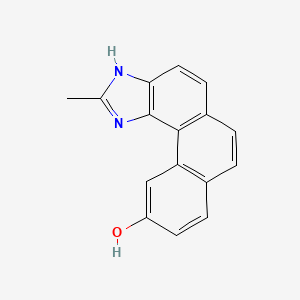
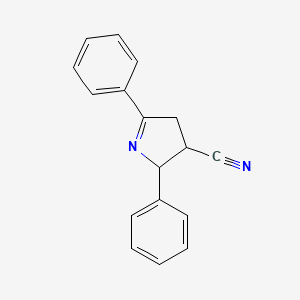
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)
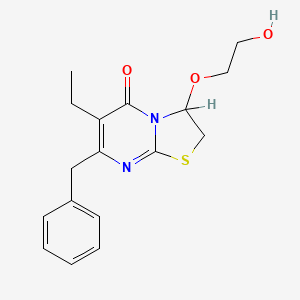
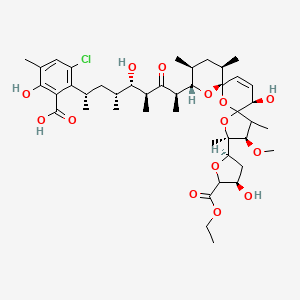
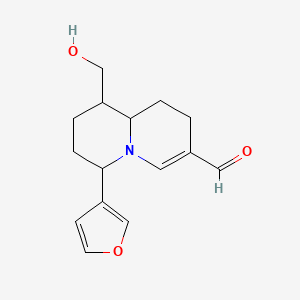
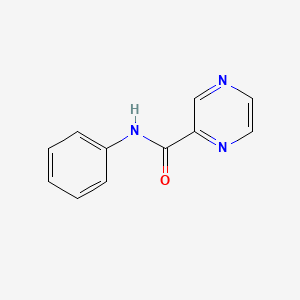
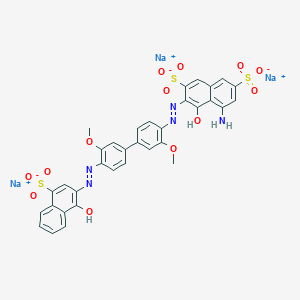
![4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one](/img/structure/B12804044.png)

